REACTION_SMILES
|
[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([Cl:14])[cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1.[S:15]([Cl:16])([Cl:17])=[O:18]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[Cl:17])[c:7]([Cl:14])[cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1c(Cl)cc([N+](=O)[O-])cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cl)c1c(Cl)cc([N+](=O)[O-])cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |